4-Isobutylpicolinic acid
Overview
Description
4-Isobutylpicolinic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of picolinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-isobutylpyridine-2-carboxylic acid, while reduction could produce 4-isobutylpyridine-2-methanol.
Scientific Research Applications
4-Isobutylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 4-Isobutylpicolinic acid involves its interaction with molecular targets such as enzymes or receptors. The isobutyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, lacking the isobutyl group.
4-Methylpicolinic Acid: A similar compound with a methyl group instead of an isobutyl group.
4-Ethylpicolinic Acid: Another analog with an ethyl group.
Uniqueness: 4-Isobutylpicolinic acid is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(2-methylpropyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCNYLVHDJJYIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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